molecular formula C17H18O6 B1179397 4-O-methylsappanol CAS No. 104778-16-7

4-O-methylsappanol

Cat. No.: B1179397
CAS No.: 104778-16-7
M. Wt: 318.32 g/mol
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Description

4-O-Methylsappanol (CAS: 104778-16-7) is a homoisoflavonoid predominantly isolated from the heartwood of Caesalpinia sappan L., a plant widely used in traditional medicine across Southeast Asia . Structurally, it features a chroman-4-one backbone with a 4-O-methyl group and a benzyl substituent, distinguishing it from related compounds like sappanol and brazilin . Its molecular weight is 318.321 g/mol, as confirmed by analytical data . This compound has garnered attention for its diverse pharmacological activities, including anti-melanogenic, antifungal, and neuroprotective effects .

Properties

IUPAC Name

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPKXQKOWHDNA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylsappanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of this compound, while substitution can introduce new functional groups, altering its chemical properties .

Comparison with Similar Compounds

Structural Comparison with Related Homoisoflavonoids

Homoisoflavonoids from C. sappan share a chroman-4-one core but differ in substituents and methylation patterns:

Compound Structural Features Molecular Weight (g/mol) Key Modifications vs. 4-O-Methylsappanol
This compound 4-O-methylated chroman-4-one with a benzyl group 318.32 Reference compound
Sappanol Non-methylated hydroxyl group at C-4 304.30 Lacks 4-O-methyl group
3′-Deoxy-4-O-methylsappanol 4-O-methylated with absence of hydroxyl at C-3′ 302.30 Missing C-3′ hydroxyl
Brazilin Benzopyran structure without chroman-4-one core 286.28 Distinct bicyclic framework
Protosappanin A Oxepin ring fused to chroman-4-one 342.34 Additional oxepin ring

Key structural insights :

  • The absence of a C-3′ hydroxyl in 3′-deoxy-4-O-methylsappanol reduces polarity, which may influence receptor binding .

Pharmacological Activity Comparison

Anti-Melanogenic Activity

This compound suppresses melanin synthesis in HMV-II melanoma cells with an EC50 of 4.6 µM and 92% cell viability, outperforming sappanol (EC50 = 3.0 µM) but with lower cytotoxicity than 3′-deoxy-4-O-methylsappanol (EC50 = 4.6 µM, 92% viability) . Brazilin and protosappanin A lack reported anti-melanogenic effects.

Antifungal Activity
Cytotoxic and Neuroprotective Effects
  • Cytotoxicity: this compound exhibits selective cytotoxicity against Hep G2 liver cancer cells , while brazilin targets lung, nasopharyngeal, and prostate cancers (IC50: 5–18 µM) .

Chemical Properties and Isolation Efficiency

Compound Solubility (MDMSO) Purity via HSCCC (%) Recovery Rate (%)
This compound 10 µM 90 93
Brazilin 10 µM 85 85
Sappanol Not reported Not reported Not reported

Isolation note: High-speed counter-current chromatography (HSCCC) efficiently separates this compound (90% purity) from C. sappan extracts, demonstrating superior scalability over silica gel methods .

Biological Activity

4-O-Methylsappanol, a phenolic compound derived from Caesalpinia sappan (sappan wood), has garnered attention for its potential biological activities, particularly in relation to melanin synthesis inhibition and other therapeutic effects. This article compiles various research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its chemical formula C17H18O6C_{17}H_{18}O_6 and is classified under the group of flavonoids. Its structure includes several hydroxyl groups that contribute to its biological properties.

Inhibition of Melanin Synthesis

One of the most significant biological activities of this compound is its ability to inhibit melanin synthesis. A study demonstrated that this compound showed a strong inhibitory effect on melanin production in cultured human melanoma cells (HMV-II) stimulated with forskolin. The effective concentration (EC50) for this compound was found to be 4.6 ± 0.7 µM, indicating its potency as a melanin synthesis inhibitor .

Table 1: Comparison of Melanin Inhibition Potency

CompoundEC50 (µM)IC50 (µM)
Brazilin3.0 ± 0.518.4 ± 0.8
This compound4.6 ± 0.720.2 ± 0.8
SappanchalconeNot specified72.0 ± 2.4
BrazileinNot specified33.8 ± 1.1

These findings suggest that both brazilin and this compound may serve as potential agents in cosmetic applications aimed at skin whitening and treating hyperpigmentation.

Cytotoxicity Assessment

The cytotoxic effects of various compounds isolated from sappan wood were also evaluated, with results indicating that while some compounds exhibited moderate cytotoxicity against HMV-II cells, the viability remained above acceptable levels at effective concentrations for melanin inhibition .

The mechanism by which this compound inhibits melanin synthesis involves the downregulation of tyrosinase-related proteins, particularly TYRP2 and tyrosinase itself, without affecting TYRP1 expression . This selective inhibition suggests a targeted approach to modulating melanin production.

Additional Biological Activities

Research indicates that compounds from sappan wood, including this compound, possess anti-inflammatory properties and may have potential applications in treating conditions like diabetic peripheral neuropathy (DPN). A systematic review highlighted that extracts from Caesalpinia sappan demonstrated hypoglycemic effects alongside anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-methylsappanol
Reactant of Route 2
4-O-methylsappanol

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